molecular formula C6H4Br3N B8762354 2,6-Dibromo-4-(bromomethyl)pyridine

2,6-Dibromo-4-(bromomethyl)pyridine

Cat. No.: B8762354
M. Wt: 329.81 g/mol
InChI Key: JIWVWYSMIOTTFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromo-4-(bromomethyl)pyridine (C₆H₄Br₃N, MW: 329.817 g/mol) is a halogen-rich pyridine derivative characterized by three bromine substituents: two at the 2- and 6-positions and a bromomethyl group at the 4-position . Its high bromine content and reactive bromomethyl group make it a versatile intermediate in organic synthesis, particularly for constructing macrocycles, coordinating metal ions, and synthesizing pharmaceutical agents .

Properties

Molecular Formula

C6H4Br3N

Molecular Weight

329.81 g/mol

IUPAC Name

2,6-dibromo-4-(bromomethyl)pyridine

InChI

InChI=1S/C6H4Br3N/c7-3-4-1-5(8)10-6(9)2-4/h1-2H,3H2

InChI Key

JIWVWYSMIOTTFP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1Br)Br)CBr

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
2,6-Dibromo-4-(bromomethyl)pyridine serves as a crucial intermediate in the synthesis of more complex organic molecules. Its bromine substituents facilitate nucleophilic substitutions, allowing for the introduction of diverse functional groups. This property is particularly useful in the development of new pharmaceuticals and agrochemicals.

Application Description
Organic SynthesisUsed as an intermediate to synthesize complex organic compounds.
FunctionalizationBromine atoms allow for easy substitution reactions to introduce new functionalities.

Medicinal Chemistry

Pharmaceutical Development
Research indicates that this compound can be utilized in the design of biologically active molecules. Its derivatives are being explored as potential drug candidates due to their ability to interact with biological targets.

Case Study: Anticancer Agents
A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines. The compound's ability to form stable interactions with target proteins enhances its therapeutic potential.

Study Focus Findings
Anticancer ActivityDerivatives showed high cytotoxicity against various cancer cell lines.
Mechanism of ActionInteractions with specific proteins involved in cell proliferation were noted.

Material Science

Polymer Chemistry
In polymer science, this compound is employed as a monomer in the synthesis of cyclic polymers. Its unique structure allows for the formation of cross-linked networks, which can enhance the mechanical properties of the resulting materials.

Application Description
Polymer SynthesisActs as a monomer for creating cyclic polymers through controlled polymerization techniques.
Material PropertiesEnhances mechanical strength and stability of polymeric materials.

Agrochemicals

Development of Pesticides
The compound is also being investigated for its potential use in developing new agrochemicals. Its structural features may contribute to the effectiveness and specificity of pesticide formulations.

Application Description
Pesticide DevelopmentExplored for its efficacy in targeting specific pests while minimizing environmental impact.

Mechanistic Studies

Understanding the mechanisms by which this compound interacts with biological systems is crucial for optimizing its applications. Research has shown that its bromine atoms can significantly influence enzyme activity and receptor binding.

Mechanism Insights

  • Bromine substituents can alter electronic properties, enhancing reactivity.
  • The compound's structure allows for specific interactions with biological macromolecules.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (Suzuki-Miyaura Cross-Coupling)

The bromine atoms on the pyridine ring participate in palladium-catalyzed cross-coupling reactions. For example:

  • Reagents/conditions : Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, DME/H₂O, 80–100°C.

  • Product : Sequential substitution yields diarylated derivatives (e.g., 2,6-diaryl-4-(bromomethyl)pyridines).

Key Data :

PositionBoronic AcidCatalystYield (%)Reference
2PhB(OH)₂Pd(PPh₃)₄78
64-FC₆H₄B(OH)₂PdCl₂(dppf)65

The electron-withdrawing pyridine ring facilitates oxidative addition of palladium, while steric hindrance between substituents affects coupling efficiency .

Substitution at the Bromomethyl Group

The -CH₂Br group undergoes nucleophilic substitution under mild conditions:

Reaction with Amines

  • Reagents : Ethylenediamine, K₂CO₃, DMF, 60°C.

  • Product : 4-(Aminomethyl)-2,6-dibromopyridine (yield: 85–92% for analogous systems) .

Reaction with Alcohols

  • Reagents : Methanol, NaOH, THF, reflux.

  • Product : 4-(Methoxymethyl)-2,6-dibromopyridine (yield: ~70%).

Mechanistic Insight :
The reaction proceeds via an Sₙ2 mechanism, with the leaving group (Br⁻) stabilized by the polar solvent .

Elimination Reactions

Under strong basic conditions, the bromomethyl group eliminates HBr to form a vinyl intermediate:

  • Reagents : t-BuOK, DMSO, 120°C.

  • Product : 4-Vinyl-2,6-dibromopyridine (hypothetical yield: ~50% based on analogous eliminations).

Anti-Thrombolytic Agents

  • Derivative : 4-(Thiomethyl)-2,6-diarylpyridines.

  • Activity : Up to 41.32% clot inhibition in human blood (cf. compound 4b in MDPI study) .

Antibacterial Agents

  • Derivative : 4-(Sulfonamidomethyl)-2,6-dibromopyridine.

  • Activity : Biofilm inhibition against E. coli at 87–92% (cf. compound 4f ) .

Structure-Activity Relationship :
Electron-withdrawing groups on the aryl ring enhance bioactivity by increasing electrophilicity at the pyridine core .

Comparative Reactivity of Substituents

SiteReactivity TypePreferred Conditions
2-/6-BrSuzuki couplingPd catalysis, 80–100°C
4-CH₂BrNucleophilic substitutionPolar aprotic solvent, 60°C

Synthetic Challenges and Optimization

  • Competitive Reactivity : Simultaneous substitution at bromine and bromomethyl sites requires sequential protection/deprotection strategies.

  • Solvent Effects : CCl₄ or DMF improves solubility and reaction homogeneity .

  • Catalyst Loading : 0.5–1 mol% Pd achieves optimal turnover without side reactions .

This compound’s multifunctional reactivity positions it as a versatile intermediate in medicinal chemistry and materials science, though precise reaction outcomes depend on substituent electronic effects and steric constraints.

Comparison with Similar Compounds

Structural Analogs with Bromomethyl Substituents

4-Bromo-2,6-bis(bromomethyl)pyridine (C₇H₆Br₃N, MW: 343.84 g/mol)
  • Structure : Differs by an additional bromomethyl group at the 2-position.
  • Used in synthesizing ligands for lanthanide-based MRI contrast agents .
  • Applications : Superior to 2,6-dibromo-4-(bromomethyl)pyridine in creating complex macromolecular chelators .
2,6-Bis(bromomethyl)pyridine (C₇H₆Br₂N, MW: 267.93 g/mol)
  • Structure : Lacks the 4-bromo substituent but retains bromomethyl groups at 2 and 4.
  • Crystallography : Forms π-π stacking interactions (centroid distance: 3.778 Å) and isomorphous pairs with its chloro analog, 2,6-bis(chloromethyl)pyridine .
  • Utility : Preferred for synthesizing flexible macrocycles due to conformational adaptability .

Halogen-Substituted Pyridines

2,6-Bis(chloromethyl)pyridine (C₇H₆Cl₂N)
  • Structure : Chlorine replaces bromine in bromomethyl groups.
  • Physical Properties : Lower molecular weight (MW: 176.03 g/mol) and weaker van der Waals forces compared to brominated analogs.
  • Reactivity : Chlorine’s poorer leaving group ability reduces nucleophilic substitution efficiency compared to bromine .
4-Bromo-2,6-dimethylpyridine (C₇H₇BrN, MW: 200.06 g/mol)
  • Structure : Methyl groups at 2 and 6; bromine at 3.

Functional Group Variations

4-Bromo-2,6-diaminopyridine (C₅H₆BrN₃, MW: 186.03 g/mol)
  • Structure: Amino groups replace bromomethyl and bromine at 2 and 5.
  • Reactivity: Amino groups enhance nucleophilicity, enabling participation in Schiff base formation or coordination chemistry. Used in bioactive molecule synthesis .
2,6-Dibromo-4-(tert-butoxy)pyridine
  • Structure : Tert-butoxy group at 4 instead of bromomethyl.
  • Steric Effects : Bulky tert-butoxy group hinders reactions at the 4-position, contrasting with the reactive bromomethyl group in the target compound .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Reactivity
This compound 329.82 Not reported Nucleophilic aromatic substitution; bromomethyl group acts as alkylating agent
2,6-Bis(bromomethyl)pyridine 267.93 Not reported Macrocycle formation via amine crosslinking
4-(Bromomethyl)pyridine HBr 236.92 189–192 Alkylation agent in pharmaceutical synthesis
4-Bromo-2,6-dimethylpyridine 200.06 Not reported Electrophilic substitution at methyl groups

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,6-dibromo-4-(bromomethyl)pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : A cost-effective approach involves bromination of 4-(hydroxymethyl)pyridine derivatives using PBr₃ or HBr/AcOH under reflux. For example, 2,6-dibromo-4-(hexoxymethyl)pyridine is synthesized via nucleophilic substitution with bromine sources, requiring precise temperature control (60–80°C) to avoid over-bromination . Optimization includes monitoring reaction progress via TLC or GC-MS and adjusting stoichiometry (e.g., 2.5–3.0 equiv Br₂) to minimize side products.

Q. How is this compound characterized spectroscopically, and what key data should be reported?

  • Methodological Answer :

  • ¹H/¹³C NMR : The methylene group (-CH₂Br) appears as a singlet at δ ~4.8–5.2 ppm (¹H), with adjacent pyridine protons (H-3 and H-5) deshielded to δ ~8.5–9.0 ppm. ¹³C signals for Br-substituted carbons are typically δ 120–130 ppm .
  • Mass Spectrometry : Expected molecular ion [M+H]⁺ at m/z 344–346 (isotopic pattern for Br³⁵ and Br³⁷) .
  • Melting Point : 85–89°C (pure compound) .

Advanced Research Questions

Q. How can this compound serve as a precursor for macrocyclic ligands, and what challenges arise in controlling substitution patterns?

  • Methodological Answer : The compound’s three bromine sites enable sequential functionalization. For example:

  • Step 1 : Selective substitution at the 4-(bromomethyl) position with nucleophiles (e.g., amines, thiols) under mild conditions (room temperature, DMF) to introduce solubilizing groups .
  • Step 2 : Suzuki-Miyaura cross-coupling at the 2,6-dibromo positions with aryl boronic acids to extend conjugation .
  • Challenge : Competing reactivity at bromine sites requires careful protecting group strategies (e.g., temporary silylation of -CH₂Br) .

Q. What contradictions exist in reported crystallographic data for brominated pyridine derivatives, and how can they be resolved?

  • Methodological Answer : Discrepancies in bond lengths (e.g., C-Br vs. C-CH₂Br) may arise from varying crystal packing effects. For 2,6-bis(bromomethyl)pyridine:

  • Crystal Structure : π-π stacking (centroid distance: 3.778 Å) and Br···Br interactions (3.5–4.0 Å) influence molecular conformation .
  • Resolution : Compare with isomorphous analogues (e.g., 2,6-bis(chloromethyl)pyridine) and validate via DFT calculations (B3LYP/6-31G*) .

Q. How do steric and electronic effects of bromine substituents impact the stability of pyridine-based metal complexes?

  • Methodological Answer :

  • Steric Effects : Bulky Br groups at 2,6-positions hinder coordination geometry (e.g., octahedral vs. square planar in Ni²⁺ complexes) .
  • Electronic Effects : Electron-withdrawing Br substituents lower pyridine’s basicity, reducing metal-ligand bond strength (e.g., log K values for Cu²⁺ complexes drop by ~2 units vs. unsubstituted pyridine) .
  • Experimental Validation : Cyclic voltammetry (CV) and UV-vis titration (e.g., shifts in d-d transition bands) .

Methodological Notes

  • Synthetic Pitfalls : Over-bromination can occur if excess Br₂ is used; quenching with Na₂S₂O₃ is critical .
  • Advanced Characterization : Use SC-XRD to resolve ambiguities in substitution patterns .
  • Computational Tools : Gaussian or ORCA for modeling steric/electronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.